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Compound of Interest

2-(4-cyanophenoxy)propanoic
Compound Name:

Acid
CAS No.: 118618-36-3
Cat. No.: B2966167

Get Quote

Executive Summary

2-(4-Cyanophenoxy)propanoic acid is a critical bifunctional building block widely utilized in
the pharmaceutical and agrochemical industries. Due to its structural features—an ether
linkage, a chiral a -carbon, a carboxylic acid, and a strongly electron-withdrawing cyano group
—it serves as a core scaffold in the synthesis of peroxisome proliferator-activated receptor
(PPAR) modulators [1], selective androgen receptor modulators (SARMS) [2], and highly
specific herbicidal agents.

As a Senior Application Scientist, | have designed this technical guide to provide researchers
with a robust, self-validating framework for the spectroscopic characterization of this molecule.
This whitepaper details the causality behind specific analytical choices and establishes a
definitive reference for its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared
(FT-IR), and Mass Spectrometry (MS) profiles.
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Chemical Identity & Physicochemical Properties

Before initiating spectroscopic validation, it is critical to establish the baseline identity of the
analyte. The presence of the chiral center at C2 means the compound typically exists as a
racemate unless synthesized via asymmetric catalysis or resolved post-synthesis.

Property Value

Chemical Name 2-(4-Cyanophenoxy)propanoic acid
CAS Registry Number 118618-36-3 [3]

Molecular Formula C10H9NOs3

Molecular Weight 191.18 g/mol

Nitrile (-C = N), Carboxylic Acid (-COOH), Alkyl

Key Functional Groups
Aryl Ether (Ar-O-R)

Physical State Off-white to white solid

Synthetic and Analytical Workflow

The synthesis of 2-(4-cyanophenoxy)propanoic acid typically proceeds via a Williamson
ether synthesis between 4-cyanophenol and ethyl 2-bromopropionate in the presence of a mild
base (e.g., K2COs), followed by base-catalyzed saponification of the intermediate ester [1].

To ensure absolute structural integrity, the analytical workflow must independently verify the
carbon backbone (NMR), the functional group transformations (FT-IR), and the exact molecular
mass (LC-MS).
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Caption: Synthetic route and multi-modal analytical validation workflow for 2-(4-
cyanophenoxy)propanoic acid.

Spectroscopic Characterization & Mechanistic

Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the carbon framework and the regiochemistry of the
substitution. DMSO-ds is the solvent of choice over CDCls because it readily dissolves the
highly polar carboxylic acid and prevents rapid proton exchange, allowing the -COOH proton to
be observed as a broad singlet.

Mechanistic Insights:

o The Aliphatic Spin System ( A3X ): The propanoic acid backbone forms a distinct spin
system. The methyl group (C3) appears as a doublet due to coupling with the adjacent
methine proton. The methine proton (C2) is strongly deshielded (~5.05 ppm) because it is
flanked by two highly electronegative groups: the ether oxygen and the carbonyl carbon.

e The Aromatic Spin System ( AA'BB'): The para-substituted benzene ring exhibits a classic
roofed doublet pattern. The protons ortho to the ether oxygen resonate upfield (~7.05 ppm)
due to the electron-donating resonance effect (+R) of the oxygen lone pairs. Conversely, the
protons ortho to the cyano group are shifted significantly downfield (~7.75 ppm) due to the
strong electron-withdrawing inductive (-I) and resonance (-R) effects of the -C = N moiety.

Table 1: *H NMR Assignments (400 MHz, DMSO-ds)
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J, Integration Assignment
(6, ppm)
Hz)
1.55 Doublet (d) 6.8 3H -CHs (C3)
5.05 Quartet (q) 6.8 1H -CH- (C2)
Ar-H (ortho to -
7.05 Doublet (d) 8.8 2H
O-)
Ar-H (ortho to -
7.75 Doublet (d) 8.8 2H
CN)
Broad Singlet (br
13.10 - 1H -COOH
s)
Table 2: 13C NMR Assignments (100 MHz, DMSO-de)
Chemical Shift (6, ppm) Assignment Carbon Type
18.2 C3 Primary (-CHs)
72.1 Cc2 Secondary (-CH-)
103.5 Ar-C (para) Quaternary (C-CN)
115.8 Ar-C (ortho) Tertiary (Ar-CH near O)
119.2 -C=N Quaternary (Nitrile)
134.5 Ar-C (meta) Tertiary (Ar-CH near CN)
161.2 Ar-C (ipso) Quaternary (C-0)
173.8 C1 Quaternary (-COOH)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the presence of the three primary functional groups. Attenuated Total
Reflectance (ATR) is preferred over KBr pelleting to avoid the hygroscopic nature of KBr, which
can introduce artificial O-H stretching bands that mask the carboxylic acid signal.
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Mechanistic Insights: The nitrile group (-C = N) provides a highly diagnostic, sharp peak at
2225 cm~1, Because very few other functional groups absorb in the 2200-2300 cm~1 region, its
presence definitively confirms that the cyano group survived the basic saponification step
(which, if overly aggressive, could hydrolyze the nitrile to an amide or a secondary carboxylic
acid).

Table 3: FT-IR Peak Assignments (Diamond ATR)

Wavenumber . . ] .
Intensity Assignment Vibrational Mode
(cm™)
O-H stretching
3300 - 2600 Broad, Strong -COOH
(hydrogen-bonded)
2225 Sharp, Medium -C=N C = N stretching
C=0 stretching
1720 Sharp, Strong -C=0 ) )
(carboxylic acid)
. Aromatic ring skeletal
1605, 1505 Sharp, Medium Ar C=C o
vibrations
Asymmetric alkyl aryl
1245 Sharp, Strong C-0-C

ether stretch

Mass Spectrometry (MS)

Electrospray lonization (ESI) in negative ion mode is the most logical choice for this molecule.
The carboxylic acid moiety readily donates a proton in the presence of a weak base (like
ammonium acetate in the mobile phase), generating a highly stable [M—H]- anion.

Mechanistic Insights: During collision-induced dissociation (CID) in MS/MS, the molecule
fragments predictably. The weakest bond is the alkyl-aryl ether linkage. Cleavage here,
accompanied by a hydrogen transfer, yields the highly stable 4-cyanophenoxide anion ( m/z
118.03), which serves as the base peak in the MS/MS spectrum.

Table 4: LC-ESI-MS (Negative Mode)
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Relative Structural
m/z Value lon Type .
Abundance Assighment
Intact deprotonated
190.05 [M-H]- 100% (Base Peak)
molecule
Loss of carboxylic
146.06 [M-H-CO2]- 15% _
acid group
4-cyanophenoxide
118.03 [Fragment]- 45%

anion

Standardized Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems
incorporating internal checks.

Protocol A: High-Resolution NMR Acquisition

o Sample Preparation: Weigh exactly 15.0 mg of the dried analyte. Dissolve completely in 0.6
mL of anhydrous DMSO-de containing 0.05% (v/v) Tetramethylsilane (TMS) as an internal
standard.

o System Suitability: Perform a 3D shim routine. The TMS peak full-width at half-maximum
(FWHM) must be < 1.0 Hz to ensure magnetic field homogeneity.

e 1H Acquisition: Acquire 16 transients (scans) with a relaxation delay ( d1) of 2.0 seconds.
Set the spectral width to 15 ppm.

e 13C Acquisition: Acquire 512 transients using WALTZ-16 proton decoupling. Set d1 to 2.0
seconds to allow for the relaxation of quaternary carbons (C1 and the nitrile carbon).

Protocol B: ATR-FTIR Analysis

» Background Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow
to dry. Acquire a 32-scan background spectrum in ambient air. The baseline must be flat with
no residual organic peaks.
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o Sample Acquisition: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply
consistent pressure using the anvil.

» Data Processing: Acquire 32 scans at a resolution of 4 cm~2. Apply an atmospheric
compensation algorithm to remove ambient H20 and CO: interference.

Protocol C: LC-ESI-MS Profiling

o Mobile Phase Preparation: Prepare Solvent A (Water + 10 mM Ammonium Acetate) and
Solvent B (Acetonitrile). The use of ammonium acetate instead of formic acid prevents the
suppression of ionization in negative mode.

o Chromatography: Inject 2 p L of a 10 y g/mL sample solution onto a C18 column (e.g., 50 x
2.1 mm, 1.8 p m). Run a gradient from 5% B to 95% B over 5 minutes.

o MS Parameters: Operate the mass spectrometer in ESI negative mode. Set the capillary
voltage to 2.5 kV and the desolvation temperature to 350 °C. Monitor the mass range from
m/z 50 to 500.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2016/RA/C6RA06753A
https://www.researchgate.net/publication/337142227
https://www.benchchem.com/product/b2966167/docs#spectroscopic-profiling-of-2-4-cyanophenoxy-propanoic-acid-a-comprehensive-analytical-guide
https://www.benchchem.com/product/b2966167/docs#spectroscopic-profiling-of-2-4-cyanophenoxy-propanoic-acid-a-comprehensive-analytical-guide
https://www.benchchem.com/product/b2966167/docs#spectroscopic-profiling-of-2-4-cyanophenoxy-propanoic-acid-a-comprehensive-analytical-guide
https://www.benchchem.com/product/b2966167/docs#spectroscopic-profiling-of-2-4-cyanophenoxy-propanoic-acid-a-comprehensive-analytical-guide
https://www.benchchem.com/product/b2966167/docs#spectroscopic-profiling-of-2-4-cyanophenoxy-propanoic-acid-a-comprehensive-analytical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2966167?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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